molecular formula C7H12N2O B1428152 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1251131-12-0

2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No. B1428152
M. Wt: 140.18 g/mol
InChI Key: GQXSHPZGPIOSHQ-UHFFFAOYSA-N
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Description

Pyrazoles are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .


Molecular Structure Analysis

The molecular structure of pyrazoles involves a five-membered ring with two nitrogen atoms and three carbon atoms . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles display numerous chemical, biological, agrochemical, and pharmacological properties . They are found in naturally occurring compounds and constitute an important class of biologically active heterocycles that are gaining more attention in the field of medicinal chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a related compound, 2-(1H-pyrazol-4-yl)ethan-1-amine, the molecular weight is 111.15 g/mol .

Scientific Research Applications

Antimicrobial Activity

A derivative of 2-(1H-pyrazol-1-yl)acetate, synthesized from ethylchloroacetate and 1H-pyrazole, showed notable antimicrobial activity. This derivative was effective against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Asif et al., 2021).

Platinum(IV) Complexes

Compounds including 1,2-bis(pyrazol-1-yl)ethane, related to 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, have been utilized in the synthesis of platinum(IV) complexes. These complexes show significant potential in organometallic chemistry, with applications possibly extending to catalysis and materials science (Kelly et al., 2008).

Physicochemical Studies

Symmetrical and asymmetrical 1,2-bisazolylethanes, closely related to the compound , have been synthesized and analyzed for their NMR properties. These studies are crucial in understanding the molecular structure and behavior of such compounds, which can be applied in various fields of chemical research (Torres et al., 1988).

Catalysis in Polymerization

Derivatives of 2-(1H-pyrazol-1-yl) have been employed in nickel(II) catalyzed oligomerization and polymerization of ethylene. This illustrates their potential role in industrial polymer synthesis, contributing to the production of various polyethylene-based materials (Obuah et al., 2014).

Metal Complex Formation

Research into pyrazole-based tripodal tetraamine ligands, which include compounds similar to 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, has demonstrated the ability of these ligands to form metal complexes. Such complexes have potential applications in coordination chemistry and possibly in medicinal chemistry (Cubanski et al., 2013).

Safety And Hazards

The safety and hazards of a compound also depend on its specific structure. For a related compound, 2-(1H-pyrazol-4-yl)ethanamine, it’s recommended to handle with care .

properties

IUPAC Name

2-(1-ethylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-9-6-7(3-4-10)5-8-9/h5-6,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXSHPZGPIOSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

CAS RN

1251131-12-0
Record name 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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